Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Chemical Properties of 2,2-Diethyl-1-pentanol
Introduction
2,2-Diethyl-1-pentanol (CAS No. 14202-62-1) is a branched-chain primary alcohol.[1] Its structure, featuring a quaternary carbon atom at the C2 position, imparts unique steric and physicochemical properties that distinguish it from its linear isomers. This guide provides a comprehensive overview of the known and predicted chemical properties of 2,2-Diethyl-1-pentanol, its synthesis, and potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and draws logical inferences from structurally related compounds to offer a scientifically grounded perspective.
Physicochemical Properties
The highly branched structure of 2,2-Diethyl-1-pentanol significantly influences its physical properties. The presence of two ethyl groups on the second carbon atom creates a sterically hindered environment around the hydroxyl group.
Core Identifiers and Computed Properties
A summary of the key identifiers and computed physical properties for 2,2-Diethyl-1-pentanol is presented in the table below.[1]
| Property | Value | Source |
| IUPAC Name | 2,2-diethylpentan-1-ol | PubChem[1] |
| CAS Number | 14202-62-1 | PubChem[1] |
| Molecular Formula | C₉H₂₀O | PubChem[1] |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| Canonical SMILES | CCCC(CC)(CC)CO | PubChem[1] |
| InChI Key | PHSORZZLPKIHMG-UHFFFAOYSA-N | PubChem[1] |
Predicted Physical State and Solubility
Based on the properties of analogous branched alcohols, such as 2,3-dimethyl-1-pentanol which is a colorless liquid at room temperature, 2,2-Diethyl-1-pentanol is also expected to be a colorless liquid.[2] The hydroxyl group allows for hydrogen bonding, suggesting some solubility in polar solvents. However, the substantial C9 alkyl chain would confer significant hydrophobic character. Therefore, it is predicted to have limited solubility in water but good solubility in common organic solvents like ethanol, ether, and acetone. This is consistent with the observed moderate water solubility of isomers like 2,2-dimethyl-1-pentanol, which is attributed to the balance between the hydrophilic hydroxyl group and the hydrophobic carbon chain.[3]
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would be expected to show a characteristic signal for the -CH₂OH protons, a triplet for the terminal methyl protons of the pentyl chain, and complex overlapping multiplets for the numerous methylene protons.
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¹³C NMR: The carbon spectrum would be distinguished by a signal for the primary alcohol carbon (-CH₂OH) at approximately 60-70 ppm, a quaternary carbon signal, and several signals in the aliphatic region for the other carbon atoms.
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IR Spectroscopy: The infrared spectrum would prominently feature a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol. C-H stretching vibrations would be observed just below 3000 cm⁻¹, and a C-O stretching band would appear in the 1000-1200 cm⁻¹ region.
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Mass Spectrometry: Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak due to the instability of the tertiary alcohol cation that could be formed upon rearrangement. Fragmentation would be expected to occur via cleavage alpha to the oxygen atom and loss of alkyl groups.
Synthesis of 2,2-Diethyl-1-pentanol
A robust and common method for the synthesis of primary alcohols such as 2,2-Diethyl-1-pentanol is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[4]
Proposed Synthetic Pathway: Grignard Reaction
The synthesis would involve the reaction of a Grignard reagent with formaldehyde. A plausible route is the reaction of 2,2-diethylpentylmagnesium bromide with formaldehyde.
Caption: Proposed Grignard synthesis of 2,2-Diethyl-1-pentanol.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure based on standard Grignard syntheses.[5] All glassware must be rigorously dried, and anhydrous solvents should be used, as Grignard reagents are highly reactive with water.
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Preparation of the Grignard Reagent:
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In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether.
-
A solution of 2,2-diethyl-1-bromopentane in anhydrous diethyl ether is added dropwise from the dropping funnel. A crystal of iodine may be added to initiate the reaction.
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The reaction is typically exothermic and should be controlled by the rate of addition. Once the reaction is complete, the solution of the Grignard reagent will be a grayish color.
-
-
Reaction with Formaldehyde:
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A source of dry formaldehyde gas (e.g., from the depolymerization of paraformaldehyde) is bubbled through the stirred Grignard solution, or the Grignard reagent is added to a solution of formaldehyde in an appropriate solvent. The reaction is exothermic and should be cooled in an ice bath.
-
-
Workup:
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The reaction mixture is quenched by slow addition to a cold aqueous acid solution (e.g., dilute sulfuric acid or ammonium chloride).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation.
-
-
Purification:
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The crude product is purified by vacuum distillation to yield pure 2,2-Diethyl-1-pentanol.
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Applications in a Research and Drug Development Context
While specific applications of 2,2-Diethyl-1-pentanol in drug development are not documented, its structural features suggest potential utility in several areas:
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Specialty Solvent: Like other branched alcohols, it could serve as a solvent for specific, poorly soluble organic compounds in synthesis or formulation.[6] The steric hindrance may also modulate reaction pathways when used as a solvent.
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Synthetic Intermediate: The hydroxyl group can be converted into other functional groups, making it a potential starting material or intermediate for the synthesis of more complex molecules.[6] For instance, it can be oxidized to an aldehyde or a carboxylic acid, or used to form esters and ethers.
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Fragment-Based Drug Design: Small, sterically demanding molecules can be valuable probes in fragment-based screening to identify novel binding pockets in protein targets.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,2-Diethyl-1-pentanol is classified with the following hazards:
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H315: Causes skin irritation[1]
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H318: Causes serious eye damage[1]
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H335: May cause respiratory irritation[1]
Standard laboratory safety precautions for handling irritant chemicals should be observed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]
Conclusion
2,2-Diethyl-1-pentanol is a structurally interesting branched primary alcohol. While comprehensive experimental data is scarce, its properties and reactivity can be reliably predicted based on fundamental chemical principles and comparison with its isomers. Its synthesis via the Grignard reaction is a standard and effective method. For researchers in drug development and organic synthesis, 2,2-Diethyl-1-pentanol represents a potentially useful, sterically hindered building block and specialty solvent. Further research into its specific properties and applications is warranted.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Discovering 1-Pentanol: Properties and Benefits for Pharmaceutical Synthesis. [Link]
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Solubility of Things. 2,2-Dimethyl-1-pentanol. [Link]
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PubChem. 2,2-Diethyl-1-pentanol. [Link]
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Shaalaa. How would you use a grignard reaction on an aldehyde or ketone to synthesize the following compounds? (a) 2-pentanol (b) 1-butanol (c) 1-phenylcyclohexanol (d) diphenylmethanol. [Link]
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PubChem. 2,3-Dimethyl-1-pentanol. [Link]
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NIST. 1-Pentanol, 2,2-dimethyl-. [Link]
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ChemSynthesis. 2,2-dimethyl-1-pentanol. [Link]
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NIST. 1-Pentanol, 2,2-dimethyl-. [Link]
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Carl ROTH. Safety Data Sheet: 1-Pentanol. [Link]
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Filo. What is the major product or \xrightarrow { \text { Br } } \xrightarrow {.. - Filo. [Link]
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PrepChem. Preparation of 2-methyl-2-pentanol. [Link]
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